N-[(1R,2R)-2-amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide
Overview
Description
N-[(1R,2R)-2-amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a trifluoromethanesulfonamide group attached to a chiral center bearing two phenyl groups and an amino group. The presence of the trifluoromethanesulfonamide group imparts unique chemical properties to the compound, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide typically involves the reaction of (1R,2R)-2-amino-1,2-diphenylethanol with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-2-amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new amide or sulfonamide derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction Reactions: The trifluoromethanesulfonamide group can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions often require nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfonyl derivatives, while substitution reactions can produce various amide or sulfonamide derivatives .
Scientific Research Applications
N-[(1R,2R)-2-amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with specific chiral properties.
Mechanism of Action
The mechanism of action of N-[(1R,2R)-2-amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets. The trifluoromethanesulfonamide group can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The chiral center of the compound allows for selective binding to chiral receptors or enzymes, enhancing its specificity and efficacy in biological systems .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol: This compound shares a similar chiral center but lacks the trifluoromethanesulfonamide group, resulting in different chemical properties and applications.
N-[(1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)-2-propanyl]acetamide: Another compound with a similar chiral structure but different functional groups, leading to distinct reactivity and uses.
Uniqueness
The uniqueness of N-[(1R,2R)-2-amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide lies in its trifluoromethanesulfonamide group, which imparts unique chemical properties such as increased acidity and the ability to form strong hydrogen bonds. These properties make it a valuable intermediate in organic synthesis and pharmaceutical research, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[(1R,2R)-2-amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2S/c16-15(17,18)23(21,22)20-14(12-9-5-2-6-10-12)13(19)11-7-3-1-4-8-11/h1-10,13-14,20H,19H2/t13-,14-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBMTDKHCXCSNA-ZIAGYGMSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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